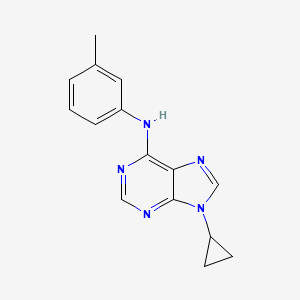
9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine (CMP-P6A) is an organic compound that has found a variety of applications in scientific research due to its unique properties. This compound is a purine derivative, a class of molecules that are related to adenine and guanine, the two nitrogenous bases of DNA. CMP-P6A has been used in a variety of research applications, including biochemical and physiological studies, as well as for in vitro experiments.
Scientific Research Applications
9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine has been used in a variety of scientific research applications. It has been used as a substrate for enzymatic studies, as a ligand in binding studies, and as a component of DNA-based assays. It has also been used to study the structure and function of proteins, as well as to study the interactions between proteins and other molecules. Additionally, 9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine has been used to study the structure and function of enzymes, as well as to study the mechanism of action of drugs.
Mechanism of Action
The mechanism of action of 9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine is not well understood. However, it is believed that the compound binds to the active site of enzymes and other proteins, which leads to the inhibition of their activity. Additionally, 9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine has been shown to interact with DNA, which could lead to the inhibition of gene expression.
Biochemical and Physiological Effects
9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, as well as to inhibit the transcription of DNA. Additionally, 9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine has been shown to have anti-inflammatory and anti-bacterial effects.
Advantages and Limitations for Lab Experiments
9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. Additionally, 9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine has been shown to be non-toxic and non-mutagenic, making it an ideal compound for use in laboratory experiments. However, there are some limitations to using 9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine in laboratory experiments. For example, it is not very soluble in organic solvents, and it can be difficult to purify.
Future Directions
9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine has a variety of potential future applications. For example, it could be used to study the structure and function of proteins, as well as to study the interactions between proteins and other molecules. Additionally, 9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine could be used to study the mechanism of action of drugs and to develop new drugs. Additionally, 9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine could be used in the development of diagnostic assays and in the development of new therapeutics. Finally, 9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine could be used to study the structure and function of enzymes, as well as to study the mechanism of action of drugs.
Synthesis Methods
9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine can be synthesized using a variety of methods, including the direct synthesis of the purine ring, the reductive amination of the purine ring, and the condensation of the purine ring with aldehyde and ketone compounds. The most commonly used method is the direct synthesis of the purine ring, which involves the use of a Grignard reagent and a base. This method is relatively simple and yields a high yield of the desired product.
properties
IUPAC Name |
9-cyclopropyl-N-(3-methylphenyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5/c1-10-3-2-4-11(7-10)19-14-13-15(17-8-16-14)20(9-18-13)12-5-6-12/h2-4,7-9,12H,5-6H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDZBRWLLSLZFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C(=NC=N2)N(C=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-cyclopropyl-4-(difluoromethyl)-6-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443112.png)
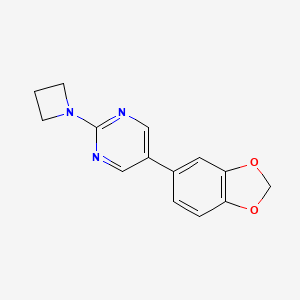
![1-{2-[2-(azetidin-1-yl)pyrimidin-5-yl]phenyl}ethan-1-one](/img/structure/B6443127.png)
![2-cyclopropyl-4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-ethylpyrimidine](/img/structure/B6443132.png)
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6443137.png)
![2-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B6443144.png)
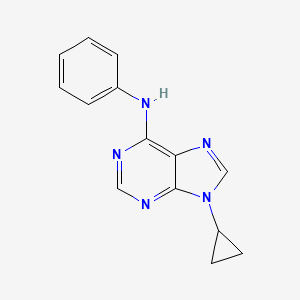
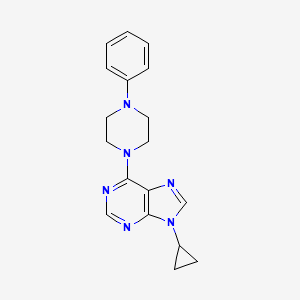
![4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443169.png)
![4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443173.png)
![2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B6443177.png)
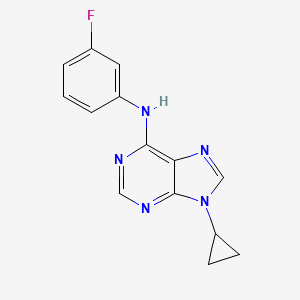
![2-cyclopropyl-4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-ethylpyrimidine](/img/structure/B6443193.png)